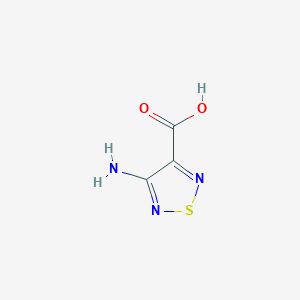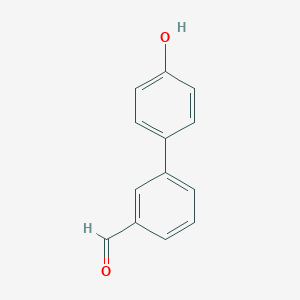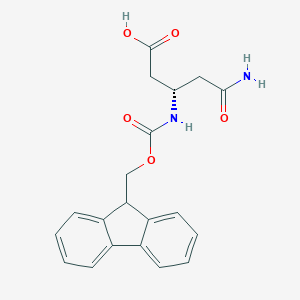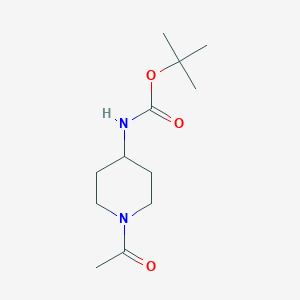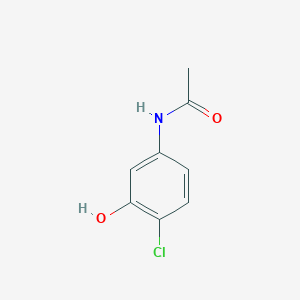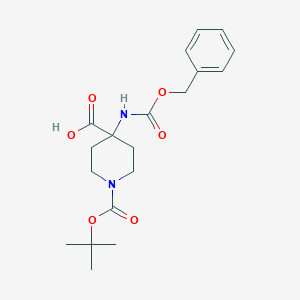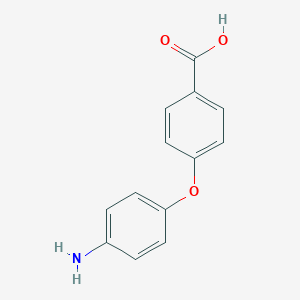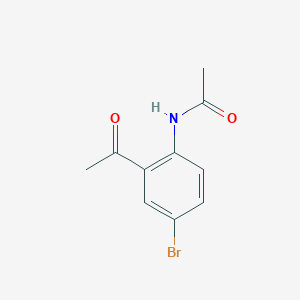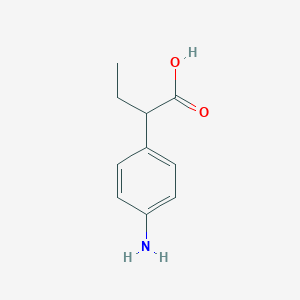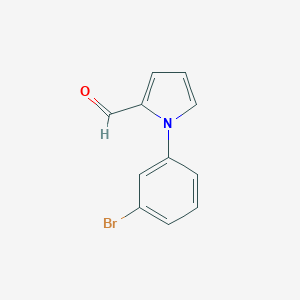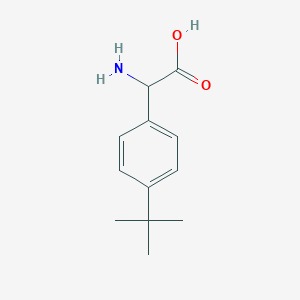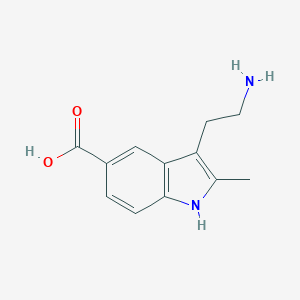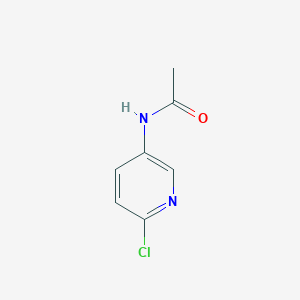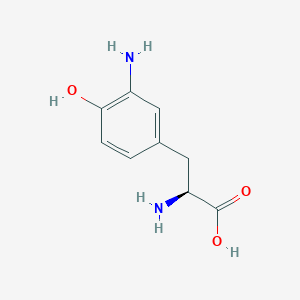![molecular formula C13H11F3N2O2S B112496 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 339-42-4](/img/structure/B112496.png)
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Descripción general
Descripción
The compound "4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Benzenesulfonamides are often used as scaffolds for the development of various inhibitors and have been studied for their potential in treating diseases such as diabetes mellitus, glaucoma, and various cancers .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various methods. For instance, direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient strategy, showcasing the potential for recognizing different types of amino groups in complex molecules . Additionally, the synthesis of N-substituted phenyl benzenesulfonylureas involves ammonification from corresponding benzenesulfonyl chloride and condensation with substituted phenylisocyanates . These methods demonstrate the versatility and adaptability of benzenesulfonamide chemistry for generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was determined using X-ray single crystal techniques, revealing its crystallization in the monoclinic space group . Such detailed structural analyses are crucial for understanding the molecular interactions and binding properties of these compounds with their biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases . The ability to selectively inhibit specific enzymes or receptors is a key aspect of the chemical reactivity of benzenesulfonamides, making them valuable in drug design and discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of these compounds, as seen in the development of aldose reductase inhibitors . Understanding these properties is essential for optimizing the therapeutic potential of benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Schiff base ligands containing aromatic sulfonamide fragments, including derivatives of 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, have been synthesized and investigated using various spectroscopic techniques, X-ray diffraction, and theoretical analyses (Demircioğlu et al., 2018).
Biological Applications
- Inhibitors of Enzymatic Activity : This compound has been evaluated as an inhibitor of kynurenine 3-hydroxylase, demonstrating high-affinity inhibition of this enzyme in vitro (Röver et al., 1997).
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar benzenesulfonamide derivatives have been conducted, providing insights into systemic clearance and oral bioavailability in various animal species (Stearns et al., 2002).
- Antimicrobial Activity : Compounds containing the sulfonamide moiety, including those related to 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, have demonstrated significant antimicrobial activity in vitro, with various synthetic derivatives being explored for this purpose (El-Gaby et al., 2018).
Chemical and Structural Analysis
- Molecular Structure Investigations : The molecular geometry and other structural properties of similar benzenesulfonamide derivatives have been extensively studied using techniques like X-ray crystallography, providing valuable insights into their chemical behavior (Nocentini et al., 2016).
Other Applications
Anti-Inflammatory and Pharmacological Properties : Research on benzenesulfonamide derivatives has explored their potential in anti-inflammatory applications and as inhibitors of specific enzymes, such as phospholipase A2, offering insights into their therapeutic capabilities (Oinuma et al., 1991).
Luminescence and Antibacterial Properties : Studies have been conducted on metal complexes based on sulfamethoxazole, a derivative of benzenesulfonamide, revealing interesting luminescence and antibacterial properties, pertinent in fields like photodynamic therapy (Feng et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements: H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-1-5-11(6-2-9)18-21(19,20)12-7-3-10(17)4-8-12/h1-8,18H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCQOJYBYDIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381782 | |
| Record name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
CAS RN |
339-42-4 | |
| Record name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



